molecular formula C11H21NO B12067505 [1-(Cyclobutylmethyl)piperidin-4-yl]methanol

[1-(Cyclobutylmethyl)piperidin-4-yl]methanol

Cat. No.: B12067505
M. Wt: 183.29 g/mol
InChI Key: BPTXPBHREXYBTC-UHFFFAOYSA-N
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Description

[1-(Cyclobutylmethyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a cyclobutylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine with cyclobutylmethyl chloride under basic conditions to form the intermediate [1-(Cyclobutylmethyl)piperidin-4-yl]methane. This intermediate is then subjected to a hydroxylation reaction using reagents such as sodium borohydride or lithium aluminum hydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Cyclobutylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclobutylmethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.

Industry: The compound finds applications in the industrial synthesis of fine chemicals and pharmaceuticals. Its unique properties make it a valuable building block in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(Cyclobutylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

  • [1-(Cyclopropylmethyl)piperidin-4-yl]methanol
  • [1-(Cyclopentylmethyl)piperidin-4-yl]methanol
  • [1-(Cyclohexylmethyl)piperidin-4-yl]methanol

Comparison: Compared to its analogs, [1-(Cyclobutylmethyl)piperidin-4-yl]methanol exhibits unique structural features that may influence its reactivity and biological activity. The cyclobutylmethyl group provides distinct steric and electronic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[1-(cyclobutylmethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C11H21NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h10-11,13H,1-9H2

InChI Key

BPTXPBHREXYBTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2CCC(CC2)CO

Origin of Product

United States

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